molecular formula C6H11NO2 B8654422 3-(Allylamino)propanoic acid

3-(Allylamino)propanoic acid

Cat. No.: B8654422
M. Wt: 129.16 g/mol
InChI Key: NAANFCPBPVLOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the amino acid backbone . It is a powder at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylamino)propanoic acid typically involves the reaction of phenylalanine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of phenylalanine attacks the allyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Allylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Allylamino)propanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Allylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylamino)propanoic acid is unique due to the presence of the allyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(prop-2-enylamino)propanoic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-7-5-3-6(8)9/h2,7H,1,3-5H2,(H,8,9)

InChI Key

NAANFCPBPVLOSQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 125 mL aqueous allylamine (60%), 3-chloropropionic acid (20 g) was added portionwise while stirring over 5 minutes. The mixture was stirred at ambient temperature for 72 hours. The mixture was then evaporated to a viscous oily residue (40 g). The product consisted of a 1:1 mixture of 3-allylaminopropionic acid and allylamine hydrochloride. This product mixture was used without further purification for the preparation of the title compound in step 2.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

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